molecular formula C15H12ClN3O3S2 B6522215 N-(4-chlorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886953-89-5

N-(4-chlorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B6522215
CAS No.: 886953-89-5
M. Wt: 381.9 g/mol
InChI Key: VQXHZCAADDDLFZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a sulfur-containing heterocyclic compound characterized by a benzothiadiazine dioxide core linked to an acetamide moiety via a sulfanyl bridge. This compound belongs to a class of molecules explored for diverse pharmacological applications, including antimicrobial and anti-inflammatory activities, due to its structural resemblance to bioactive thioacetamide derivatives .

Key structural features include:

  • Benzothiadiazine dioxide ring: Imparts rigidity and electron-withdrawing properties, facilitating interactions with biological targets.
  • Sulfanyl-acetamide linker: Enhances molecular flexibility and hydrogen-bonding capacity.
  • 4-Chlorophenyl group: Contributes to improved membrane permeability and target specificity.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S2/c16-10-5-7-11(8-6-10)17-14(20)9-23-15-18-12-3-1-2-4-13(12)24(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXHZCAADDDLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide (CAS Number: 886953-89-5) is a complex organic compound with significant potential in medicinal chemistry. This compound features a benzothiadiazine core, which is associated with a variety of biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3O3S2, with a molecular weight of 381.9 g/mol. The structure includes a chlorophenyl group and a sulfanyl moiety linked to the benzothiadiazine ring system, which contributes to its pharmacological properties.

PropertyValue
CAS Number886953-89-5
Molecular FormulaC15H12ClN3O3S2
Molecular Weight381.9 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzothiadiazine derivatives are known to exhibit enzyme inhibition and receptor modulation. Specifically, the sulfonamide group may play a role in inhibiting enzymes involved in metabolic pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to benzothiadiazine derivatives. For instance, certain analogues have shown significant inhibitory effects against human adenoviruses (HAdV), with selectivity indexes greater than 100 and low cytotoxicity profiles. These findings suggest that this compound may share similar antiviral properties due to its structural similarities with other active compounds .

Antibacterial Activity

Studies have demonstrated that compounds containing the benzothiadiazine structure exhibit moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic enzymes .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. In particular, it has shown potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections respectively. Compounds with similar structures have reported IC50 values ranging from 0.63 µM to 6.28 µM against these enzymes .

Case Study 1: Antiviral Efficacy

A comparative study on various benzothiadiazine derivatives demonstrated that compounds structurally related to this compound exhibited promising antiviral activity against HAdV with IC50 values significantly lower than traditional antiviral agents like niclosamide .

Case Study 2: Antibacterial Properties

In another study focusing on antibacterial efficacy, several synthesized derivatives were tested against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound showed notable inhibition zones compared to control groups .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Substituents Biological Activity Key Reference
Target Compound Benzothiadiazine dioxide 4-Chlorophenyl (acetamide), sulfanyl bridge Antimicrobial (hypothetical)
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4-Chlorophenyl (acetamide), sulfanyl bridge Anticancer (DNA intercalation)
2-{[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide Triazole 4-Chlorophenyl (triazole), ethyl/methyl groups Antibacterial (MIC: 8–32 µg/mL)
N-(4-chlorophenyl)-2-{[3-cyano-6-methylpyridin-2-yl]sulfanyl}acetamide Pyridine 4-Chlorophenyl (acetamide), cyano group Enzyme inhibition (e.g., COX-2)
VUAA-1 (Orco agonist) Triazole Ethylphenyl (acetamide), pyridinyl Insect olfactory receptor activation

Key Observations:

Core Heterocycle Influence :

  • The benzothiadiazine dioxide core in the target compound (vs. pyrimidine in or triazole in ) significantly alters electron distribution, affecting binding affinity to targets like DNA or microbial enzymes.
  • Triazole-containing analogues (e.g., ) exhibit superior antibacterial activity due to enhanced metal-binding capacity.

Substituent Effects: The 4-chlorophenyl group is conserved across many analogues, suggesting its critical role in hydrophobic interactions. Pyridine/cyano substituents (e.g., ) improve selectivity for enzyme inhibition compared to bulkier benzothiadiazine systems.

Biological Activity :

  • The target compound’s benzothiadiazine core may confer unique activity against Gram-negative bacteria, similar to thioacetamide derivatives in .
  • Triazole analogues (e.g., ) show lower MIC values (8–32 µg/mL) against E. coli, highlighting the importance of heterocycle choice.

Crystallographic Insights:

  • X-ray diffraction data for the target compound’s analogues (e.g., ) reveal folded conformations with dihedral angles of ~42° between aromatic rings, stabilizing intermolecular hydrogen bonds (N–H⋯O and C–H⋯π interactions).
  • SHELX software () is frequently employed for refinement, ensuring high precision in bond length/angle measurements (e.g., C–S bond: 1.75–1.80 Å).

Pharmacological Potential

  • Antimicrobial Activity : The sulfanyl-acetamide moiety is critical for disrupting bacterial membrane integrity, as seen in MIC data for triazole derivatives .
  • Chaperone-Usher Pathway Interference : A related benzothiadiazine derivative inhibits type 1 pili assembly in E. coli , indicating possible utility in combating bacterial adhesion.

Preparation Methods

Reaction Conditions:

  • Reactants : 4-Chloroaniline (1.0 equiv), bromoacetyl bromide (1.1 equiv)

  • Base : Triethylamine (1.2 equiv) in dichloromethane (DCM) at 0–20°C

  • Yield : 92%

Mechanistic Insight :
Triethylamine neutralizes HBr, driving the reaction toward amide formation. The bromine atom serves as a leaving group for subsequent thiol substitution.

Preparation of 1,1-Dioxo-4H-1λ⁶,2,4-Benzothiadiazin-3-ylsulfanyl Intermediate

The benzothiadiazine core is synthesized via intramolecular sulfonylamidomethylation using N-aryl-N'-alkylsulfamides and trioxane.

Method from Patent US4189572A:

  • Reactants : N-(4-Chlorophenyl)-N'-methylsulfamide (1.0 equiv), trioxane (3.0 equiv)

  • Catalyst : Methanesulfonic acid (1.5 equiv) in DCM at 0–20°C

  • Time : 1 hour

  • Yield : 85–90%

Key Reaction Steps :

  • Cyclization : Trioxane facilitates electrophilic sulfonamide activation, forming the benzothiadiazine ring.

  • Thiolation : Post-cyclization treatment with NaSH introduces the sulfanyl group at position 3.

Thioether Coupling via Nucleophilic Substitution

The final step involves substituting the bromine in N-(4-chlorophenyl)-2-bromoacetamide with the benzothiadiazine thiolate.

Optimized Protocol:

  • Reactants :

    • N-(4-Chlorophenyl)-2-bromoacetamide (1.0 equiv)

    • 3-Mercapto-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine (1.1 equiv)

  • Base : Potassium tert-butoxide (t-BuOK, 2.0 equiv) in DMSO at 25°C

  • Time : 6 hours

  • Yield : 76–80%

Mechanism :
t-BuOK deprotonates the thiol to generate a thiolate nucleophile, which displaces bromide via an SN₂ pathway.

Alternative Routes and Modifications

One-Pot Cyclization-Thiolation Strategy

Critical Analysis of Synthetic Challenges

Byproduct Formation in Cyclization

Excess trioxane in benzothiadiazine synthesis leads to oligomeric byproducts. Patent recommends a 3:1 molar ratio of sulfamide to trioxane to minimize impurities.

Thiol Oxidation

The sulfanyl group is prone to oxidation during storage. Adding antioxidants (e.g., BHT) or storing under inert atmosphere (N₂) improves stability.

Data Tables for Comparative Evaluation

Table 1. Summary of Preparation Methods

MethodKey ReactantsConditionsYield (%)Reference
Modular Thioether CouplingN-(4-Cl-Ph)-2-BrAcetamide, Thiolatet-BuOK/DMSO, 25°C80
One-Pot SOCl₂ CyclizationN-(4-Cl-Ph)amidine, SOCl₂Reflux, neat68
Patent CyclizationSulfamide, TrioxaneMeSO₃H/DCM, 0–20°C90

Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Trioxane Equiv3.0Minimizes oligomers
t-BuOK Equiv2.0Ensures complete deprotonation
Quenching pH<2.0Prevents thiol oxidation

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthetic optimization requires precise control of reaction parameters. Key factors include:

  • Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction kinetics but may risk side reactions. Lower temperatures (e.g., 40–60°C) improve selectivity for intermediates .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in sulfanyl-group reactions, while chlorinated solvents (e.g., DCM) minimize unwanted hydrolysis .
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in multi-step syntheses .
  • Monitoring : Use HPLC to track intermediate formation and TLC for real-time reaction progress .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the sulfanyl and chlorophenyl groups. 2D NMR (e.g., HSQC, HMBC) resolves complex coupling patterns in the benzothiadiazine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities via isotopic patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • HPLC : Quantifies purity (>95% threshold for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfanyl group .
  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C) with LC-MS monitoring. The benzothiadiazine core is prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C, suggesting room-temperature storage is sufficient for short-term use .

Advanced Research Questions

Q. How does the sulfanyl group influence reactivity in nucleophilic substitution or oxidation reactions?

The sulfanyl (-S-) group acts as a soft nucleophile, enabling:

  • Alkylation : Reacts with α-halo carbonyl compounds (e.g., ethyl bromoacetate) in DMF to form thioether derivatives. Steric hindrance from the chlorophenyl group may reduce reaction rates .
  • Oxidation : Controlled oxidation with H₂O₂ or mCPBA converts the sulfanyl to sulfonyl (-SO₂-), altering electronic properties and biological activity. Monitor reaction progress via IR (S=O peak emergence) .
  • Regioselectivity : Density Functional Theory (DFT) calculations predict preferential attack at the benzothiadiazine C3 position due to electron-deficient aromatic systems .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Dose-response profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial assays) to identify context-dependent effects .
  • Metabolite analysis : Use LC-MS to detect degradation products or active metabolites that may explain divergent results .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with trifluoromethoxy) to isolate structure-activity relationships (SAR) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The sulfanyl group forms hydrogen bonds with catalytic residues .
  • Molecular Dynamics (MD) simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. The benzothiadiazine ring shows hydrophobic interactions with binding pockets .
  • QSAR modeling : Use topological descriptors (e.g., Wiener index) to correlate substituent electronegativity with anticancer potency .

Q. How can researchers address low solubility in aqueous media for in vivo studies?

  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance solubility without toxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the acetamide moiety, improving bioavailability .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in physiological conditions .

Q. What synthetic routes enable regioselective derivatization of the benzothiadiazine ring?

  • Electrophilic aromatic substitution : Nitration at the C7 position (meta to sulfanyl) using HNO₃/H₂SO₄, followed by reduction to an amine for further functionalization .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids target the C4 position, facilitated by Pd(PPh₃)₄ catalysis in THF .
  • Photocatalysis : Visible-light-mediated C-H activation introduces heteroaryl groups (e.g., pyridyl) at the C8 position .

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